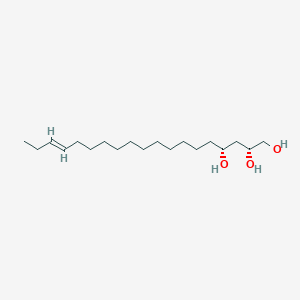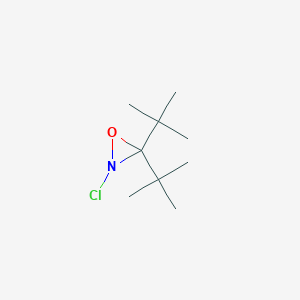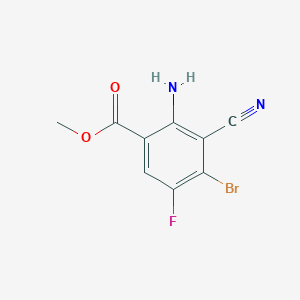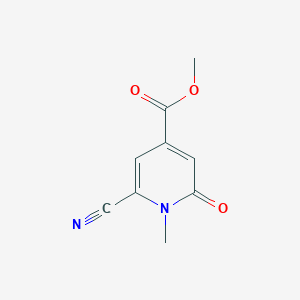![molecular formula C22H20N2O2 B14082492 1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- CAS No. 102278-49-9](/img/structure/B14082492.png)
1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes an isobenzofuranone core and two methylamino phenyl groups. Its molecular formula is C22H20N2O2, and it has a molecular weight of 344.41 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- typically involves the reaction of isobenzofuranone with 4-(methylamino)phenyl derivatives. One common method is the condensation reaction between isobenzofuranone and 4-(methylamino)benzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like toluene or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, a continuous flow reactor can be used to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis is also explored to reduce reaction time and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced isobenzofuranone derivatives.
Substitution: Halogenated or nitrated isobenzofuranone derivatives.
Applications De Recherche Scientifique
1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone, 4,4’-bis(dimethylamino)-:
4-Methylaminoantipyrine: A related compound with a different core structure but similar functional groups.
Uniqueness
1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- is unique due to its isobenzofuranone core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
102278-49-9 |
|---|---|
Formule moléculaire |
C22H20N2O2 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
3,3-bis[4-(methylamino)phenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C22H20N2O2/c1-23-17-11-7-15(8-12-17)22(16-9-13-18(24-2)14-10-16)20-6-4-3-5-19(20)21(25)26-22/h3-14,23-24H,1-2H3 |
Clé InChI |
KNNGWESDZOFDIV-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylpropyl 4-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B14082415.png)
![1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082434.png)

![6-[Ethyl-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14082441.png)
![Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone](/img/structure/B14082445.png)


![1-(4-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082466.png)
![[4-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B14082468.png)

![magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14082482.png)
![Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate](/img/structure/B14082487.png)

